2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether
Description
2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether is a complex organic compound that features benzothiazole groups. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry .
Properties
Molecular Formula |
C24H20N2O2S4 |
|---|---|
Molecular Weight |
496.7 g/mol |
IUPAC Name |
2-[[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2,5-dimethoxyphenyl]methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C24H20N2O2S4/c1-27-19-11-16(14-30-24-26-18-8-4-6-10-22(18)32-24)20(28-2)12-15(19)13-29-23-25-17-7-3-5-9-21(17)31-23/h3-12H,13-14H2,1-2H3 |
InChI Key |
OPMUBTIIVKJYPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CSC2=NC3=CC=CC=C3S2)OC)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole are reacted in the presence of a catalyst such as L-proline . This reaction is typically carried out under mild conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole groups can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential anticonvulsant activity, showing good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors . Additionally, it has been explored for its anti-tubercular properties, with studies indicating its effectiveness against Mycobacterium tuberculosis .
Mechanism of Action
The mechanism of action of 2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its binding with GABA (A) receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system . The compound’s anti-tubercular activity is linked to its ability to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall .
Comparison with Similar Compounds
Similar compounds to 2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether include other benzothiazole derivatives such as:
- 2-(1,3-Benzothiazol-2-ylthio)succinic acid
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of benzothiazole groups and methoxyphenyl methyl ether in this compound contributes to its distinct chemical and biological properties.
Biological Activity
2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various research studies and patents.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzothiazole moieties : Known for their diverse biological activities.
- Methoxyphenyl group : Contributes to the compound's lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study evaluated several benzothiazole derivatives and found that many displayed potent antibacterial and antifungal activities, with minimum inhibitory concentrations (MIC) ranging from to against specific pathogens such as Staphylococcus flexneri and Candida albicans .
Anti-inflammatory Effects
In addition to antimicrobial properties, benzothiazole derivatives are noted for their anti-inflammatory effects. For example, certain compounds have been found to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages, demonstrating a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . This suggests potential applications in treating inflammatory diseases.
Anticancer Potential
The anticancer activity of benzothiazole derivatives has been a focal point in research. Compounds structurally related to this compound have been investigated for their cytotoxic effects on various cancer cell lines. Notably, compounds exhibiting similar structural features have shown selective cytotoxicity against breast cancer cell lines (e.g., MCF-7), with IC50 values indicating potent activity .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions typically starting from commercially available benzothiazole precursors. Characterization techniques such as NMR spectroscopy (both and ), mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
